![molecular formula C7H12N6S2 B577320 [(Z)-[(2Z)-2-(carbamothioylhydrazinylidene)cyclopentylidene]amino]thiourea CAS No. 1081-49-8](/img/structure/B577320.png)
[(Z)-[(2Z)-2-(carbamothioylhydrazinylidene)cyclopentylidene]amino]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(Z)-[(2Z)-2-(carbamothioylhydrazinylidene)cyclopentylidene]amino]thiourea: is a chemical compound with the molecular formula C₇H₁₂N₆S₂ and a molecular weight of 244.34 g/mol This compound is known for its unique structure, which includes a cyclopentanedione core with two thiosemicarbazone groups attached
准备方法
Synthetic Routes and Reaction Conditions: [(Z)-[(2Z)-2-(carbamothioylhydrazinylidene)cyclopentylidene]amino]thiourea can be synthesized through the reaction of 1,2-cyclopentanedione with thiosemicarbazide. The reaction typically involves the following steps:
- Dissolve 1,2-cyclopentanedione in an appropriate solvent, such as ethanol or methanol.
- Add thiosemicarbazide to the solution and stir the mixture at room temperature.
- Allow the reaction to proceed for several hours, during which the product precipitates out of the solution.
- Filter the precipitate and wash it with cold solvent to obtain the pure compound .
Industrial Production Methods:
化学反应分析
Types of Reactions: [(Z)-[(2Z)-2-(carbamothioylhydrazinylidene)cyclopentylidene]amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone groups to their corresponding amines.
Substitution: The thiosemicarbazone groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiosemicarbazone derivatives.
科学研究应用
作用机制
The mechanism of action of 1,2-cyclopentanedione bis(thiosemicarbazone) involves its ability to chelate metal ions, forming stable complexes that can interact with biological targets. The compound’s thiosemicarbazone groups can bind to metal ions, such as copper, nickel, and platinum, leading to the inhibition of enzymes and disruption of cellular processes. This chelation mechanism is particularly important in its anticancer and antimicrobial activities .
相似化合物的比较
1,2-Cyclohexanedione bis(thiosemicarbazone): Similar structure but with a six-membered ring instead of a five-membered ring.
1,2-Cyclopentanedione bis(semicarbazone): Similar structure but with semicarbazone groups instead of thiosemicarbazone groups.
1,2-Cyclopentanedione bis(phenylhydrazone): Similar structure but with phenylhydrazone groups instead of thiosemicarbazone groups.
Uniqueness: [(Z)-[(2Z)-2-(carbamothioylhydrazinylidene)cyclopentylidene]amino]thiourea is unique due to its specific combination of a cyclopentanedione core and thiosemicarbazone groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
1081-49-8 |
|---|---|
分子式 |
C7H12N6S2 |
分子量 |
244.335 |
IUPAC 名称 |
[(Z)-[(2Z)-2-(carbamothioylhydrazinylidene)cyclopentylidene]amino]thiourea |
InChI |
InChI=1S/C7H12N6S2/c8-6(14)12-10-4-2-1-3-5(4)11-13-7(9)15/h1-3H2,(H3,8,12,14)(H3,9,13,15)/b10-4-,11-5- |
InChI 键 |
GZANINPJUZYTLG-GGXLTUIBSA-N |
SMILES |
C1CC(=NNC(=S)N)C(=NNC(=S)N)C1 |
同义词 |
1,2-Cyclopentanedione bis(thiosemicarbazone) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,3]Thiazolo[5,4-e][1,2]benzothiazole](/img/structure/B577237.png)
![1-(Isoxazolo[3,4-b]pyridin-3-yl)ethanone](/img/structure/B577239.png)
![1H-Benzo[4,5]imidazo[1,2-c][1,2,3]triazole](/img/structure/B577240.png)
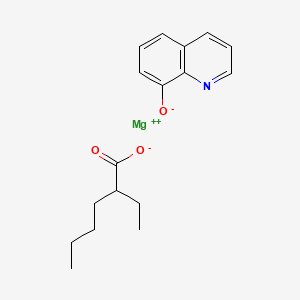
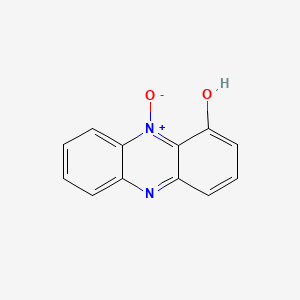
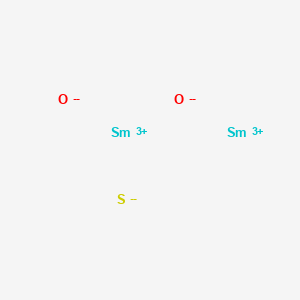
![[R,(+)]-3-O-Benzyl-2-O-stearoyl-L-glycerol](/img/structure/B577250.png)
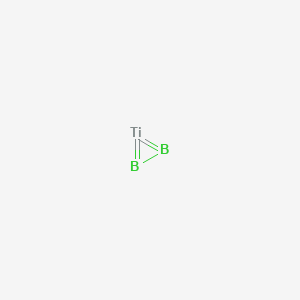
![(1R)-1-[(2S,3R,4R,5S)-4-amino-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]ethane-1,2-diol](/img/structure/B577253.png)

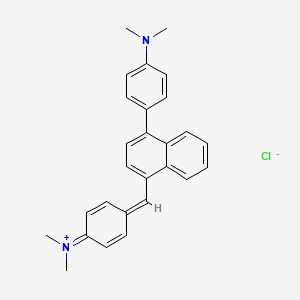
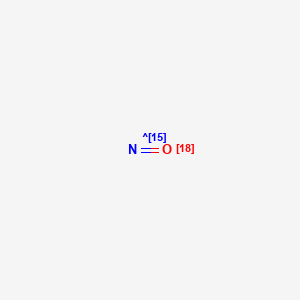
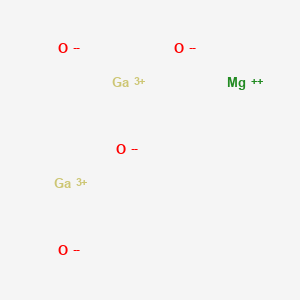
![(5S,8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,5,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-6,17-dione](/img/structure/B577260.png)
